Linagliptin Dimer Impurity 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

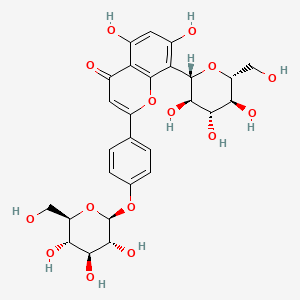

Linagliptin Dimer Impurity 2 is an impurity standard of Linagliptin . Linagliptin is a medication used to manage blood sugar levels in people with type 2 diabetes mellitus . It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors .

Synthesis Analysis

During the process development of linagliptin, five new process-related impurities were detected by high performance liquid chromatography (HPLC) . All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data . Linagliptin Dimer Impurity 2 is formed as a result of an unintended side reaction during the synthesis of linagliptin.Molecular Structure Analysis

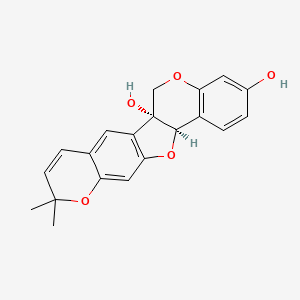

The molecular structure of Linagliptin Dimer Impurity 2 was confirmed by spectral data (MS, HRMS, ¹H-NMR, (13)C-NMR and IR) . The ¹H-NMR of this impurity revealed two D2O exchangeable signals at 12.86 and 8.35, indicating one acid O-H proton and one amide N-H proton, and an additional eight proton signals at 7.41–8.25 corresponding to aromatic protons .Chemical Reactions Analysis

The identification and characterization of process-related impurities can guide us in controlling these impurities within the acceptable level by improving reaction conditions . Nitrosamines can be formed through various chemical processes, including the reaction between nitrites and secondary amines in certain conditions .Physical And Chemical Properties Analysis

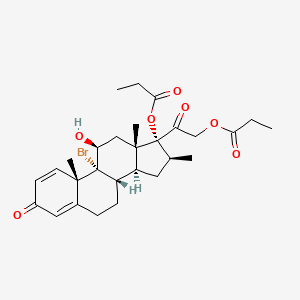

Linagliptin Dimer Impurity 2 is a white to off-white solid that is insoluble in water and slightly soluble in methanol and ethanol. Its molecular formula is C40H38N8O4, and it has a molecular weight of 690.8 g/mol.科学的研究の応用

Analytical Method Development

Capillary Electrophoresis Method : A method using capillary electrophoresis was developed for determining the enantiomeric impurity of Linagliptin, highlighting the importance of accurately identifying impurities in pharmaceuticals for ensuring drug safety and efficacy (Mai et al., 2020).

Hydrophilic Interaction Liquid Chromatography (HILIC) : A sensitive analytical method using HILIC was developed to estimate genotoxic impurities like 4-dimethylaminopyridine in Linagliptin, demonstrating the critical role of advanced analytical techniques in identifying potential hazards in drug compounds (Bashar Al‐Sabti & J. Harbali, 2020).

Ultra High Performance Liquid Chromatography (UHPLC) : UHPLC was employed for the simultaneous determination of genotoxic impurities in Linagliptin, underscoring the importance of robust analytical methods in pharmaceutical quality control (Yiwen Huang et al., 2018).

Impurity Characterization and Control

Structural Characterization of Impurities : A study on the structural characterization of Linagliptin degradation products and related impurities, using liquid chromatography/quadrupole time-of-flight electrospray ionization tandem mass spectrometry, highlights the criticality of comprehending impurity profiles for drug safety (Amrej Singh Yadav et al., 2020).

Identification of Process-Related Impurities : Research focusing on identifying and characterizing process-related impurities of Linagliptin during its manufacturing process emphasizes the importance of thorough impurity analysis in pharmaceutical manufacturing (S. Nandi et al., 2015).

Impurity Quantification and Stability Studies

Stability Indicating Method for Degradation Products : Development of a reverse phase-HPLC stability indicating method for Linagliptin degradation products, and identification of Impurity-VII, VIII, and IX, signifies the role of stability studies in ensuring the longevity and efficacy of pharmaceutical products (Sushant B. Jadhav et al., 2017).

Quantitative Determination of Genotoxic Impurity : A study aimed at developing an analytical method for quantitative determination of the genotoxic impurity 3-aminopyridine in Linagliptin, using HILIC-UV, illustrates the significance of precise quantification of impurities in drug safety evaluation (Bashar Al‐Sabti & J. Harbali, 2020).

Drug Safety and Pharmacokinetics

Toxicity Prediction and Biological Safety Studies : An LC method for quantifying Linagliptin and its synthetic impurities, coupled with toxicity prediction studies and in vitro biological safety studies, reflects the comprehensive approach required to evaluate the safety profile of pharmaceutical compounds (Raquel Balestri Heleno Ferreira et al., 2019).

Pharmacokinetic and Pharmacodynamic Properties : An investigation into the pharmacokinetics and pharmacodynamics of Linagliptin provides insights into the drug's absorption, distribution, metabolism, and elimination processes, crucial for understanding its efficacy and safety profile (U. Graefe-Mody et al., 2012).

Safety And Hazards

When handling Linagliptin, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The present invention relates to an improved process for preparation of highly pure Linagliptin which ensures the removal of Linagliptin Dimer impurity . It includes preparation of Linagliptin as per prior art and its purification by its benzoate or mandelate salt formation or by treatment with Methanesulphonic acid, n-Pentanesulphonic acid, Orthophosphoric Acid, other such acids or mixture of two or more such acids .

特性

CAS番号 |

1418133-47-7 |

|---|---|

製品名 |

Linagliptin Dimer Impurity 2 |

分子式 |

C50H56N16O4 |

分子量 |

945.08 |

外観 |

Off-White to Pale Yellow Solid |

melting_point |

>142°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Linagliptin Methyldimer; 8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

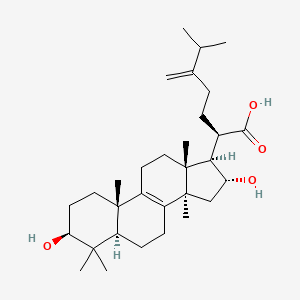

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)